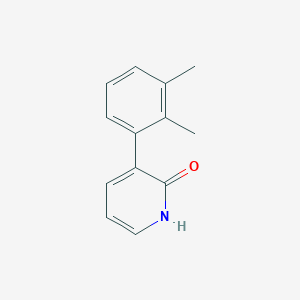
5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95% (5-(2,4-DMPH)-3-HOP) is a chemical compound that has been used in various scientific research applications. It is a hydroxypyridine derivative with a dimethylphenyl group attached to the pyridine ring. It is a white crystalline solid with a melting point of 145-147°C and a boiling point of 325-327°C. It is soluble in water, methanol, and ethanol. 5-(2,4-DMPH)-3-HOP has a variety of uses in scientific research, including synthesis, chemical reactions, and biochemical and physiological studies.
科学的研究の応用
5-(2,4-DMPH)-3-HOP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of biologically active compounds, such as antimicrobial agents and anti-inflammatory agents. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amides, esters, and nitriles.
作用機序
The mechanism of action of 5-(2,4-DMPH)-3-HOP is not yet fully understood. However, it is believed that it acts as a catalyst for the formation of various heterocyclic compounds. It is also believed to be involved in the formation of certain biologically active compounds, such as antimicrobial agents and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP are not yet fully understood. However, studies have shown that it can act as a catalyst for the formation of various heterocyclic compounds. In addition, it has been found to have antimicrobial and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 5-(2,4-DMPH)-3-HOP in lab experiments include its high purity (95%) and its ability to act as a catalyst for the formation of various heterocyclic compounds. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(2,4-DMPH)-3-HOP in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
There are several potential future directions for the use of 5-(2,4-DMPH)-3-HOP in scientific research. One potential direction is to further investigate its mechanism of action and explore its potential applications in the synthesis of biologically active compounds. Another potential direction is to explore its potential use in the synthesis of other heterocyclic compounds and investigate its potential use as a reagent in the synthesis of various organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP. Finally, further research could be done to explore the potential applications of 5-(2,4-DMPH)-3-HOP in drug development.
合成法
5-(2,4-DMPH)-3-HOP can be synthesized from commercially available 2,4-dimethylphenylhydrazine and 3-hydroxy-2-pyridine carboxylic acid. The reaction is carried out in a mixture of acetic acid and water at a temperature of 100-120°C. The reaction is complete when the desired product is obtained in a yield of 95%.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-13(10(2)5-9)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMVIPXGMQBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682585 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)pyridin-3-ol | |
CAS RN |
1261940-61-7 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














